4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid
Description
4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid is a quinoline derivative featuring:
- A quinoline core substituted with: A (3-chloro-4-fluorophenyl)amino group at position 4, A methyl group at position 6, A carboxylic acid at position 2.
Properties
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-9-2-5-14-11(6-9)15(8-16(21-14)17(22)23)20-10-3-4-13(19)12(18)7-10/h2-8H,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBJUAQSSCOMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article details its biological activity, supported by data tables, case studies, and research findings from diverse sources.
- Chemical Formula : C15H12ClF N2O2
- Molecular Weight : 304.72 g/mol
- IUPAC Name : 4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid
The compound exhibits its biological activity primarily through inhibition of specific kinases involved in cancer cell proliferation and survival. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring enhances its binding affinity to target proteins, thus influencing its anticancer properties.
Anticancer Properties
Research indicates that 4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid demonstrates significant cytotoxic effects against various cancer cell lines. A study involving MCF-7 breast cancer cells reported an IC50 value of approximately 150 µM, indicating potent inhibitory activity.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 150 | Induction of apoptosis and cell cycle arrest |
| T-24 (Bladder) | 200 | Inhibition of Aurora A kinase |
| A549 (Lung) | 180 | Cell cycle phase G1 arrest |
Study on Apoptosis Induction
A detailed study evaluated the effects of the compound on apoptosis in MCF-7 cells. The results demonstrated that treatment with the compound led to a significant increase in early and late apoptotic cells compared to controls.
Table 2: Apoptotic Effects in MCF-7 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Cell Death (%) |
|---|---|---|---|
| Control | 0.08 | 0.68 | 1.52 |
| Compound Treatment (150 µM) | 0.1 | 0.81 | 2.16 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and target kinases. The binding affinity was found to be significantly high, indicating a strong interaction with key amino acid residues in the active site.
Table 3: Molecular Docking Results
| Kinase Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Aurora A | -9.5 | Hydrogen bonds with Asp168, Glu171 |
| EGFR | -8.7 | π-stacking with Phe1039 |
| VEGFR | -8.5 | Ionic interaction with Lys1046 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The compound’s structural analogs differ in core heterocycles, substituent positions, and functional groups, influencing their bioactivity and solubility.
Table 1: Structural Comparison
Key Observations :
- Core Heterocycle: Quinoline analogs (target compound, ) differ from quinazoline-based drugs (dacomitinib, ), impacting binding affinity and selectivity in kinase inhibition.
- Substituent Effects : The trifluoromethyl group in enhances lipophilicity, while the methoxy group in dacomitinib improves solubility . The target compound’s methyl group at position 6 may reduce steric hindrance compared to bulkier substituents.
Physicochemical Properties
Table 2: Solubility and Stability
Key Observations :
- The carboxylic acid group in all compounds enhances solubility in polar solvents, but hydrophobic substituents (e.g., trifluoromethyl in ) reduce it.
- Dacomitinib’s amide and methoxy groups improve solubility, critical for oral bioavailability .
Table 3: Pharmacological Profiles
Key Observations :
- The (3-chloro-4-fluorophenyl)amino group in the target compound and dacomitinib is critical for kinase targeting, mimicking ATP’s adenine moiety .
- Quinoline-based analogs (target compound, ) may exhibit broader kinase selectivity compared to quinazoline derivatives like dacomitinib.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
